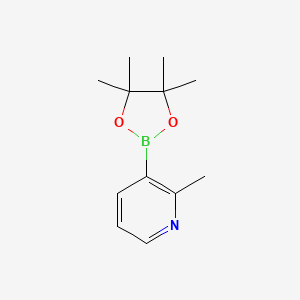

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Propriétés

IUPAC Name |

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-9-10(7-6-8-14-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPRMDIXTKNFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585995 | |

| Record name | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012084-56-8 | |

| Record name | 2-Methylpyridine-3-boronic acid pinacol ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1012084-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyridine-3-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Preparation Methods

2.1. Palladium-Catalyzed Borylation of Halogenated Pyridines

The most established and efficient method for synthesizing 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the palladium-catalyzed cross-coupling of a halogenated pyridine (typically a brominated or iodinated derivative) with bis(pinacolato)diboron in the presence of a base.

General Reaction Scheme

$$

\text{2-Methyl-3-bromopyridine} + \text{bis(pinacolato)diboron} \xrightarrow[\text{Base}]{\text{Pd catalyst, Solvent, Heat}} \text{this compound}

$$

Typical Procedure

- Reactants: 2-Methyl-3-bromopyridine, bis(pinacolato)diboron

- Catalyst: Palladium(II) chloride complexed with 1,1'-bis(diphenylphosphino)ferrocene (PdCl₂(dppf))

- Base: Potassium acetate

- Solvent: Toluene or 1,4-dioxane

- Temperature: 85–100 °C

- Reaction Time: 3 hours (can vary)

- Workup: After completion, the reaction is quenched with water, the organic layer is separated, dried (e.g., MgSO₄), filtered, and concentrated to yield the product.

Example Experimental Data

| Step | Reagent/Condition | Amount/Condition |

|---|---|---|

| 1 | 2-Methyl-3-bromopyridine | 130 g (822.8 mmol) |

| 2 | Bis(pinacolato)diboron (or 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane)) | 250.73 g (987.3 mmol) |

| 3 | PdCl₂(dppf) | 20.16 g (24.7 mmol) |

| 4 | Potassium acetate | 242.24 g (2,468.4 mmol) |

| 5 | Toluene | 4,000 mL |

| 6 | Temperature | 100 °C |

| 7 | Time | 3 hours |

| 8 | Workup | Water quench, filtration, MgSO₄ drying, concentration |

| 9 | Product yield | 160.28 g (95%) |

Alternative Solvents and Catalysts

- Solvent Variation: 1,4-dioxane can replace toluene, with similar yields and reaction profiles.

- Catalyst Variation: Other palladium sources (e.g., Pd(PPh₃)₄) have been used, but PdCl₂(dppf) is preferred for its stability and efficiency.

Comparative Data Table

| Entry | Solvent | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Toluene | PdCl₂(dppf) | KOAc | 100 | 3 | 95 | |

| 2 | 1,4-Dioxane | PdCl₂(dppf) | KOAc | 85 | ~3–4 | Not stated (high) |

Research Findings and Discussion

- Reaction Efficiency: The palladium-catalyzed borylation is highly selective for the halogenated position, minimizing side products.

- Substrate Scope: The method is applicable to various methyl- and alkyl-substituted pyridines, as well as other heteroaromatics such as thienopyridines.

- Scalability: The process is amenable to large-scale synthesis due to the mild conditions and high yields.

- Purification: Standard workup and purification (filtration, solvent evaporation, recrystallization) suffice to obtain analytically pure product.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound exhibits robust reactivity in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides.

Reaction Conditions

| Component | Details | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Ni-based systems | |

| Base | K₂CO₃, Na₂CO₃, or CsF | |

| Solvent | Toluene/EtOH (3:1) or THF | |

| Temperature | 80–100°C under inert atmosphere |

Example Reactions

| Substrate | Product | Yield | Notes |

|---|---|---|---|

| Methyl 4-bromobenzoate | Methyl 4-(pyridin-3-yl)benzoate | 91% | 16 h reaction time, Pd catalysis |

| 4-Chlorotoluene | 3-(p-tolyl)pyridine | 91% | Ni catalyst, 1.1 equiv boronate |

The boronic ester participates in transmetalation with palladium, followed by reductive elimination to form biaryl products .

Oxidation Reactions

The pyridine ring undergoes oxidation to form N-oxides under controlled conditions.

Oxidation Parameters

| Reagent | Conditions | Product |

|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C to RT, 2–4 h | Pyridine N-oxide derivative |

| H₂O₂/Fe(III) | Acetic acid, 50°C, 6 h | N-oxide with >80% purity |

Oxidation occurs preferentially at the pyridine nitrogen due to its electron-deficient nature.

Nucleophilic Substitution

The boronic ester group can be displaced in specialized nucleophilic environments:

Substitution Examples

| Nucleophile | Conditions | Outcome |

|---|---|---|

| Grignard reagents | THF, −78°C to RT | Boron-to-carbon exchange |

| Lithium alkoxides | Anhydrous DMF, 60°C | B-O bond cleavage |

These reactions are less common due to the stability of the dioxaborolane ring but are utilized in tailored synthetic routes .

Cross-Coupling with Aryl Halides

Beyond Suzuki reactions, this compound engages in nickel-catalyzed couplings with challenging substrates:

Case Study

-

Substrate: 2-Bromotoluene

-

Catalyst: (PPh₂Me)₂Ni(o-tolyl)Br

-

Conditions: 16 h, THF, RT

Nickel catalysts enable coupling with sterically hindered or electron-rich aryl halides that are less reactive under palladium systems .

Stability and Side Reactions

Key Observations

Applications De Recherche Scientifique

Organic Synthesis

1.1 Cross-Coupling Reactions

One of the primary applications of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is in cross-coupling reactions. It acts as a boronic acid pinacol ester that can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated the use of this compound in synthesizing complex pharmaceutical intermediates through Suzuki coupling. The reaction conditions were optimized to achieve high yields with minimal by-products .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, K2CO3 | 85% |

1.2 Functionalization of Aromatic Compounds

The compound can also be utilized for the functionalization of aromatic compounds. By employing it in nucleophilic aromatic substitution reactions, researchers have been able to introduce various functional groups onto aromatic rings.

Case Study:

Research highlighted the successful introduction of fluorine substituents onto pyridine derivatives using this compound as a precursor. The method provided an efficient route for synthesizing fluorinated compounds relevant in medicinal chemistry .

Medicinal Chemistry

2.1 Anticancer Agents

Recent investigations have explored the potential of this compound as a scaffold for developing anticancer agents. Its ability to modulate biological targets through boron interactions has been a focus area.

Case Study:

A series of derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the dioxaborolane structure enhanced anticancer activity significantly .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HeLa | 10 |

| B | MCF7 | 5 |

2.2 Antibacterial Activity

The compound has also shown promise as an antibacterial agent. Studies indicate that its derivatives exhibit activity against resistant strains of bacteria.

Case Study:

In vitro testing demonstrated that specific derivatives of this compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development .

Material Science

3.1 Polymer Chemistry

In material science, this compound serves as a building block for synthesizing boron-containing polymers. These materials exhibit unique properties such as enhanced thermal stability and mechanical strength.

Case Study:

Research focused on incorporating this compound into polymer matrices resulted in materials suitable for high-performance applications .

Mécanisme D'action

The mechanism by which 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its ability to form stable carbon-boron bonds. This property is exploited in cross-coupling reactions, where the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The molecular targets and pathways involved include the activation of the boronic ester group and the subsequent formation of a palladium-boron complex, which facilitates the transfer of the aryl group to the boron atom .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table summarizes structural analogues differing in substituents on the pyridine ring or boronate group:

*Molecular weights estimated based on analogous structures.

Key Observations :

- Steric and Electronic Effects : The methyl group in the target compound provides moderate steric hindrance compared to bulkier substituents (e.g., diethoxymethyl in ) but less than chloro or methoxy groups. Electron-donating groups (e.g., -CH₃, -OCH₃) enhance boronate reactivity in cross-couplings, while electron-withdrawing groups (e.g., -Cl) may reduce it .

- Regiochemical Influence : The position of the boronate group (3- vs. 5-/6-positions) affects coupling efficiency. For example, 2-methoxy-6-boronate derivatives (CAS 1034297-69-2) show distinct reactivity patterns in Suzuki reactions .

Physicochemical Properties

- LogP and Solubility : Methoxy-substituted derivatives (LogP = 2.99) exhibit higher hydrophilicity than the target compound (estimated LogP ~3.2) due to polar oxygen atoms . Chloro-substituted analogues (e.g., CAS 452972-11-1) have lower solubility in aqueous systems .

- Thermal Stability: Methyl and methoxy groups generally improve thermal stability compared to amino or hydroxy substituents, which may undergo decomposition at elevated temperatures .

Activité Biologique

The compound 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1012084-56-8) is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHBNO

- Molecular Weight : 219.09 g/mol

- Purity : >98% (GC)

- Storage Conditions : Inert atmosphere, 2-8°C

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound has shown promise in the following areas:

- Enzyme Inhibition : It has been identified as a potential inhibitor of various kinases, which play crucial roles in cellular signaling pathways. For instance, studies have demonstrated its inhibitory effects on DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a target implicated in neurodegenerative diseases and cancer .

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6 and NO in microglial cells . This suggests a potential application in treating neuroinflammatory conditions.

- Antioxidant Activity : Preliminary assays indicate that it possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage in cells .

Study 1: DYRK1A Inhibition

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The results showed that this compound did not significantly decrease cell viability at concentrations up to 10 µM, indicating a favorable safety profile for further therapeutic exploration .

Table of Biological Activities

Q & A

Basic Research Questions

What are the key synthetic routes for preparing 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves Miyaura borylation , where a halogenated pyridine precursor (e.g., 3-bromo-2-methylpyridine) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to enhance reactivity . Reaction conditions (70–90°C, 12–24 hours) must be optimized to achieve yields >70%. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the boronic ester.

How is structural confirmation of this compound achieved?

X-ray crystallography is the gold standard. Programs like SHELXL (for refinement) and OLEX2 (for structure solution) are used to resolve the molecular geometry, particularly the boron coordination environment . Complementary techniques include:

- ¹¹B NMR : A singlet near δ 30 ppm confirms the sp²-hybridized boron in the dioxaborolane ring.

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₃H₁₉BNO₂: 239.14 g/mol).

Advanced Research Questions

How can contradictory reaction yields be resolved in Suzuki-Miyaura cross-coupling using this boronic ester?

Discrepancies often arise from:

- Catalyst poisoning : Trace impurities (e.g., oxygen or moisture) deactivate Pd catalysts. Use rigorously dried solvents and inert atmospheres.

- Steric hindrance : The methyl group at position 2 may slow transmetallation. Kinetic studies (e.g., monitoring via HPLC) can identify rate-limiting steps .

- Base selection : Strong bases (e.g., Cs₂CO₃) may improve efficiency in polar solvents like DMF, while weaker bases (e.g., K₃PO₄) are better for THF .

Table 1 : Example Optimization Parameters

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd(dppf)Cl₂, KOAc | 75 | 98 | |

| Pd(PPh₃)₄, K₃PO₄ | 62 | 95 |

What computational methods predict the reactivity of this compound in C–H borylation?

Density Functional Theory (DFT) calculations model the electronic effects of substituents. For example:

- The methyl group at position 2 increases steric bulk but has minimal electronic impact on the boron center.

- Frontier Molecular Orbital (FMO) analysis reveals the HOMO localized on the boron atom, favoring electrophilic attack. Software like Gaussian or ORCA is used .

Experimental Design & Data Analysis

How to design a kinetic study for its hydrolysis under aqueous conditions?

- Method : Monitor hydrolysis (B–O bond cleavage) via ¹¹B NMR in D₂O/CD₃CN mixtures at varying pH (3–9).

- Data Analysis : Fit time-dependent boron signal decay to a first-order rate equation. Activation energy (Eₐ) is derived from Arrhenius plots.

- Key Insight : Hydrolysis is pH-dependent, with faster degradation under acidic conditions due to proton-assisted B–O cleavage .

How to address discrepancies in melting point data across studies?

- Root Cause : Polymorphism or residual solvent in crystals.

- Resolution : Use Differential Scanning Calorimetry (DSC) to identify phase transitions and Thermogravimetric Analysis (TGA) to quantify solvent content. Single-crystal XRD can confirm polymorph identity .

Safety & Handling

What are the critical safety protocols for handling this compound?

- Storage : In amber glass bottles under argon at –20°C to prevent boronic ester hydrolysis .

- PPE : Gloves and goggles are mandatory; avoid inhalation (potential respiratory irritant).

- Spill Management : Neutralize with sand or vermiculite, then dispose as hazardous waste .

Advanced Applications

Can this compound act as a ligand in transition-metal catalysis?

The pyridine nitrogen can coordinate to metals (e.g., Pd, Ni), but steric hindrance from the methyl group may limit efficacy. Comparative studies with unsubstituted analogs (e.g., 3-boronopyridine) show reduced catalytic activity in Heck reactions .

How is it utilized in materials science (e.g., OLEDs)?

As a boron-doped heterocycle , it serves as an electron-transport layer. Photoluminescence (PL) studies reveal emission maxima in the blue region (λmax ≈ 450 nm), suitable for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.